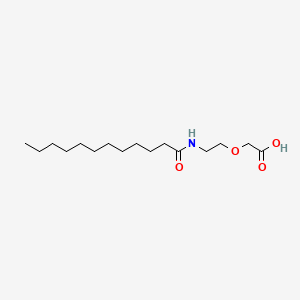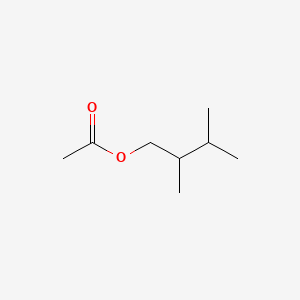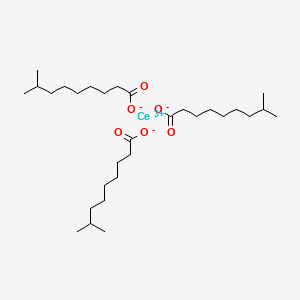
Nickel carbide (NiC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel carbide (NiC) is a compound consisting of nickel and carbon It is part of the broader family of transition metal carbides, which are known for their hardness, high melting points, and catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel carbide can be synthesized through various methods, including:
Thermal Decomposition: One common method involves the thermal decomposition of nickel acetylacetonate (Ni(acac)₂) at 250°C in a mixture of oleylamine and 1-octadecene. This process yields nickel carbide nanoparticles.
Chemical Vapor Deposition (CVD): Another method involves the reaction of nickel with a carbon-containing gas at high temperatures. This method is often used to produce thin films of nickel carbide.
Industrial Production Methods
While specific industrial production methods for nickel carbide are not extensively documented, the principles of thermal decomposition and chemical vapor deposition can be scaled up for industrial applications. The choice of method depends on the desired form and purity of the nickel carbide.
Análisis De Reacciones Químicas
Nickel carbide undergoes various chemical reactions, including:
Hydrogenation: Nickel carbide nanoparticles are effective catalysts for the hydrogenation of nitro and alkyne moieties. The reactions typically occur under hydrogen gas (H₂) at pressures around 7 bar and temperatures below 100°C.
Oxidation: Nickel carbide can be oxidized to form nickel oxide (NiO) and carbon dioxide (CO₂) under appropriate conditions.
Reduction: Nickel carbide can be reduced back to nickel and carbon under reducing conditions, such as in the presence of hydrogen gas at high temperatures.
Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Nickel carbide has several scientific research applications, including:
Electrocatalysis: Nickel carbide has been investigated for its potential in electrocatalysis, particularly in the oxygen evolution reaction (OER) and hydrogen oxidation reaction (HOR).
Material Science: Nickel carbide is studied for its role in the growth of carbon nanotubes and graphene, where it may act as an intermediate or form carbide interface layers.
Mecanismo De Acción
The catalytic activity of nickel carbide is attributed to its ability to facilitate electron transfer and adsorption of reactants. For example, in hydrogenation reactions, nickel carbide nanoparticles provide active sites for the adsorption of hydrogen and the substrate, promoting the reduction process . In electrocatalysis, the interfacial synergy between nickel and nickel carbide enhances electron transfer and regulates the absorption strengths of hydrogen and hydroxide ions .
Comparación Con Compuestos Similares
Nickel carbide can be compared with other transition metal carbides, such as:
Iron carbide (Fe₃C): Known for its hardness and use in steel production.
Cobalt carbide (Co₃C): Used in catalysis and magnetic materials.
Tungsten carbide (WC): Widely used in cutting tools and wear-resistant applications.
Nickel carbide is unique due to its specific catalytic properties and potential applications in hydrogenation and electrocatalysis. Its ability to form stable nanoparticles and its effectiveness in various catalytic reactions set it apart from other carbides.
Propiedades
Número CAS |
63369-40-4 |
|---|---|
Fórmula molecular |
CNi |
Peso molecular |
70.704 g/mol |
Nombre IUPAC |
methylidynenickel |
InChI |
InChI=1S/C.Ni |
Clave InChI |
VMWYVTOHEQQZHQ-UHFFFAOYSA-N |
SMILES canónico |
[C]#[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)







![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)




